molecular formula C16H23ClO3 B15179405 Hexyl (1)-2-(4-chloro-2-methylphenoxy)propionate CAS No. 40390-14-5

Hexyl (1)-2-(4-chloro-2-methylphenoxy)propionate

Cat. No.: B15179405
CAS No.: 40390-14-5
M. Wt: 298.80 g/mol
InChI Key: CTEMTHHVDQHQJA-ZDUSSCGKSA-N
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Description

Hexyl (1)-2-(4-chloro-2-methylphenoxy)propionate (CAS 40390-14-5) is a chemical compound with the molecular formula C₁₆H₂₃ClO₃ and a molecular weight of 298.810 . This ester falls within the chemical class of aryloxyphenoxypropionates, which are extensively researched for their application as selective post-emergence herbicides . Its primary research value lies in the study of weed control in cereals and crops, where its mechanism of action is believed to mimic plant growth hormones, leading to uncontrolled growth in susceptible broadleaf weeds . From an analytical chemistry perspective, this compound can be separated and analyzed using reverse-phase (RP) HPLC methods, for instance, on a C18 column with a mobile phase containing acetonitrile, water, and phosphoric acid (which can be substituted with formic acid for mass spectrometry-compatible applications) . These properties make it a compound of interest in environmental science, agriculture, and analytical method development. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

40390-14-5

Molecular Formula

C16H23ClO3

Molecular Weight

298.80 g/mol

IUPAC Name

hexyl (2S)-2-(4-chloro-2-methylphenoxy)propanoate

InChI

InChI=1S/C16H23ClO3/c1-4-5-6-7-10-19-16(18)13(3)20-15-9-8-14(17)11-12(15)2/h8-9,11,13H,4-7,10H2,1-3H3/t13-/m0/s1

InChI Key

CTEMTHHVDQHQJA-ZDUSSCGKSA-N

Isomeric SMILES

CCCCCCOC(=O)[C@H](C)OC1=C(C=C(C=C1)Cl)C

Canonical SMILES

CCCCCCOC(=O)C(C)OC1=C(C=C(C=C1)Cl)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares Hexyl (1)-2-(4-chloro-2-methylphenoxy)propionate with key analogs:

Property Hexyl (1)-2-(4-Cl-2-MePhenoxy)Propionate (Inferred) Pentyl (1)-2-(4-Cl-2-MePhenoxy)Propionate Butyl (±)-2-(4-Cl-2-MePhenoxy)Propionate Octyl (R)-2-(4-Cl-2-MePhenoxy)Propionate
Molecular Formula C₁₆H₂₃ClO₃ C₁₅H₂₁ClO₃ C₁₄H₁₉ClO₃ C₁₈H₂₇ClO₃
Molecular Weight (g/mol) ~298.8 284.78 270.75 326.86
LogP ~4.2 (estimated) N/A N/A 3.20 (analog: hydroxybutyl ester )
Water Solubility Low (estimated <50 μg/L) N/A N/A 100 μg/L at 20°C
Vapor Pressure Very low (estimated <0.001 Pa) N/A N/A 0.001 Pa at 20°C
Density (g/cm³) ~1.05 (predicted) N/A N/A 1.052±0.06

Key Observations :

  • Alkyl Chain Impact : Longer alkyl chains (e.g., octyl vs. butyl) increase molecular weight and hydrophobicity (higher LogP), reducing water solubility and vapor pressure. Hexyl derivatives likely exhibit intermediate properties between pentyl and octyl analogs.

Toxicity and Handling

  • Parent Acid Hazards: The parent acid (2-(4-chloro-2-methylphenoxy)propionic acid) is carcinogenic, causing skin/eye irritation, neurotoxicity, and kidney damage .
  • Ester Derivatives: Esterification may reduce absorption and volatility, but hydrolysis in vivo or in the environment could regenerate the toxic acid.
  • Storage and Reactivity : All analogs are incompatible with strong acids and reactive metals (e.g., sodium, magnesium) . Hexyl derivatives likely require similar precautions, such as storage in cool, ventilated areas away from ignition sources.

Environmental and Regulatory Considerations

  • Persistence : Longer alkyl chains (e.g., octyl) may enhance environmental persistence due to reduced solubility. Hexyl derivatives could exhibit moderate persistence.
  • Regulatory Status : The parent acid is listed by EPA, IRIS, and IARC as hazardous , necessitating stringent handling for all derivatives.

Preparation Methods

Chlorination of 2-Methylphenol (o-Cresol)

Enantiomeric Resolution to Isolate (R)-Configuration

Chiral Catalysis and Enzymatic Resolution

Enzymatic methods offer stereoselective advantages. Candida antarctica lipase B (Novozym 435), as described in, resolves racemic mixtures via kinetic resolution. For instance, in ester hydrolysis, the (S)-enantiomer is preferentially hydrolyzed, leaving the (R)-ester with enantiomeric excess (ee) >98%. Alternatively, asymmetric synthesis using chiral auxiliaries or catalysts, such as Jacobsen’s catalyst, achieves ee values of 90–95% but requires stringent conditions.

Chromatographic Separation

Preparative HPLC with chiral stationary phases (e.g., Chiralpak AD-H) resolves enantiomers effectively. A 20:80 hexane/isopropanol mobile phase yields baseline separation, with the (R)-enantiomer eluting first. However, this method is less scalable for industrial production.

Esterification with Hexanol

Chemical Esterification

Traditional methods employ acid catalysts (e.g., H2SO4) or acyl chlorides. Thionyl chloride-mediated esterification, as in, converts 2-(4-chloro-2-methylphenoxy)propionic acid to its hexyl ester at 45–65°C for 12–24 hours, achieving yields of 85–90%. Key parameters include:

Parameter Optimal Range Yield (%)
Molar ratio (acid:hexanol) 1:10–15 88
Temperature (°C) 60 90
Catalyst (SOCl2) 0.1–0.3 equiv 92

Enzymatic Esterification

Novozym 435 in a packed bed reactor (PBR) offers a greener alternative. Optimized conditions from (flow rate: 1.5 mL/min, 12 cycles, 4:1 alcohol:acid ratio) yield 95.8% conversion. The enzyme retains >90% activity after 480 hours, reducing manufacturing costs to $1.88/kg.

Economic and Scalability Considerations

Cost Analysis

  • Chemical method : Raw material costs dominate (~$1.50/kg), with thionyl chloride and hexanol contributing 60% of expenses.
  • Enzymatic method : Despite higher initial enzyme costs, reuse over 20 cycles lowers expenses by 30% compared to chemical routes.

Environmental Impact

Enzymatic processes reduce waste solvents and energy consumption (30–50% lower CO2 emissions). In contrast, SOCl2 generates HCl gas, necessitating scrubbers.

Analytical Characterization

Spectroscopic Confirmation

  • 1H NMR (500 MHz, CDCl3): δ 1.25 (t, 3H, CH2CH3), 2.30 (s, 3H, Ar-CH3), 4.15 (q, 2H, OCH2), 6.85 (d, 1H, Ar-H).
  • 13C NMR : 172.5 ppm (ester C=O), 150.2 ppm (Ar-O).

Purity Assessment

HPLC with a C18 column (70:30 acetonitrile/water) confirms >99% purity. Chiral columns (Chiralcel OD-H) verify ee >98%.

Q & A

Basic Questions

Q. What are the critical handling and storage protocols for Hexyl (1)-2-(4-chloro-2-methylphenoxy)propionate in laboratory settings?

  • Methodological Guidance :

  • Store in tightly sealed containers in a cool, well-ventilated area to prevent moisture absorption, which can degrade coatings and metals .
  • Avoid contact with strong acids (e.g., HCl, H₂SO₄) and chemically active metals (e.g., Na, K) due to incompatibility risks .
  • Use explosion-proof equipment and eliminate ignition sources when handling solutions in flammable carriers .
  • Implement engineering controls (e.g., fume hoods) and personal protective equipment (PPE) to minimize inhalation and dermal exposure .

Q. What are the primary health hazards associated with this compound, and how can exposure be mitigated?

  • Methodological Guidance :

  • The compound is a suspected carcinogen and teratogen; use ALARA (As Low As Reasonably Achievable) principles for exposure .
  • Acute effects include respiratory irritation, nausea, and neurological symptoms (e.g., headaches, convulsions) . Chronic exposure may cause anemia or kidney damage .
  • Decontaminate via emergency showers/eye washes, and enforce strict hygiene protocols (e.g., no eating in labs, post-shift washing) .

Q. What analytical methods are recommended for quantifying this compound in environmental or biological samples?

  • Methodological Guidance :

  • Reverse-phase HPLC (e.g., Newcrom R1 column) with UV detection is effective for separation. Use mobile phases like acetonitrile/water (70:30) and a flow rate of 1.0 mL/min .
  • For trace analysis, employ GC-MS with derivatization to enhance volatility. Calibrate using certified reference standards (e.g., 100 µg/mL in acetone) .

Advanced Research Questions

Q. How can enantiomer-specific degradation pathways of this compound be studied in microbial systems?

  • Methodological Guidance :

  • Use Delftia acidovorans MC1 strains expressing RdpA/SdpA dioxygenases , which enantioselectively cleave (R)- and (S)-isomers. Monitor degradation via chiral HPLC and quantify α-ketoglutarate cofactor utilization .
  • Design experiments with isotopically labeled substrates (e.g., ¹³C-propionate) to track metabolic intermediates .

Q. What strategies optimize the synthesis of enantiopure this compound?

  • Methodological Guidance :

  • Stereoselective esterification : React 2-(4-chloro-2-methylphenoxy)propionic acid with hexanol using Candida antarctica lipase B (CAL-B) for (R)-enantiomer preference .
  • Purify via flash chromatography (silica gel, hexane/ethyl acetate gradient) and validate enantiomeric excess (ee) using polarimetric detection or chiral HPLC .

Q. How does the structure-activity relationship (SAR) of phenoxypropionate derivatives influence their herbicidal efficacy?

  • Methodological Guidance :

  • The chlorinated aromatic ring enhances binding to plant auxin receptors, while the octyl/hexyl chain increases lipophilicity for membrane penetration .
  • Compare bioactivity of analogs (e.g., methyl vs. ethyl substitutions) using Arabidopsis root elongation assays and molecular docking simulations .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported toxicological endpoints (e.g., anemia vs. kidney damage)?

  • Methodological Guidance :

  • Conduct dose-response studies in rodent models to identify threshold concentrations for specific effects. Use histopathology and hematological profiling to differentiate organ-specific toxicity .
  • Reconcile data by evaluating exposure duration: anemia is linked to chronic exposure, while acute toxicity primarily affects the CNS and gastrointestinal system .

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